molecular formula C9H11ClN2 B13141864 3-Chloro-5,6,7,8-tetrahydroisoquinolin-4-amine

3-Chloro-5,6,7,8-tetrahydroisoquinolin-4-amine

Cat. No.: B13141864
M. Wt: 182.65 g/mol
InChI Key: JECDJQGOSQPBFK-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydroisoquinolin-4-amine is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 3rd position and an amine group at the 4th position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydroisoquinolin-4-amine typically involves the chlorination of tetrahydroisoquinoline derivatives. One common method includes the reaction of tetrahydroisoquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydroisoquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5,6,7,8-tetrahydroisoquinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydroisoquinolin-4-amine involves its interaction with specific molecular targets in biological systems. It can act on enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5,6,7,8-tetrahydroisoquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the amine group allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry .

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

3-chloro-5,6,7,8-tetrahydroisoquinolin-4-amine

InChI

InChI=1S/C9H11ClN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h5H,1-4,11H2

InChI Key

JECDJQGOSQPBFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(=NC=C2C1)Cl)N

Origin of Product

United States

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